molecular formula C19H17N5O3S2 B4537730 4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B4537730
M. Wt: 427.5 g/mol
InChI Key: CKDGYDPFIGZETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole involves the inhibition of various cellular pathways. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. It also inhibits the activity of enzymes involved in glucose metabolism, leading to improved insulin sensitivity. Additionally, it has been shown to modulate the activity of neurotransmitters, leading to neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole have been extensively studied. It has been shown to induce apoptosis in cancer cells, leading to their death. It also improves insulin sensitivity and reduces blood glucose levels in diabetic animal models. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole in lab experiments include its potential as a therapeutic agent for various diseases, its well-established synthesis method, and its extensive research history. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole. These include further studies on its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Additionally, research could focus on improving its solubility and reducing its potential toxicity. Furthermore, studies could explore the potential of this compound in combination with other therapeutic agents for synergistic effects. Overall, the potential of 4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole as a therapeutic agent warrants further investigation.

Scientific Research Applications

4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It also has potential as a therapeutic agent for diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been studied for its neuroprotective effects and potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19(14-12-20-15-5-2-1-4-13(14)15)23-8-10-24(11-9-23)29(26,27)17-7-3-6-16-18(17)22-28-21-16/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGYDPFIGZETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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